molecular formula C6H9NOS B8400416 5,6-Dihydro-2H-thiopyran-3-carboxamide

5,6-Dihydro-2H-thiopyran-3-carboxamide

Cat. No. B8400416
M. Wt: 143.21 g/mol
InChI Key: QFLOWICRYXBTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394282B2

Procedure details

To a solution of 5,6-dihydro-2H-thiopyran-3-carboxylic acid (0.84 g, 5.8 mmol) in DMF (29 mL) was added DIPEA (3.4 g, 26 mmol), followed by TBTU (4.1 g, 13 mmol). The resulting mixture was stirred at ambient temperature for 30 minutes, then HMDS (2.1 g, 13 mmol) was added. The mixture was stirred at ambient temperature for 16 hours. The reaction mixture was acidified with 1N aqueous HCl, and extracted with EtOAc (3×). The combined organic extracts were again washed with 1N aqueous HCl, brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The crude residue was purified by MPLC on silica gel (using a gradient elution of 0-5% MeOH/DCM). Desired fractions were identified, combined and concentrated in vacuo to afford the title compound. 1H NMR (500 MHz, CDCl3): δ 6.68-6.69 (m, 1H); 3.38 (q, J=2.2 Hz, 2H); 2.70 (t, J=5.8 Hz, 2H); 2.50-2.51 (m, 2H).
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
29 mL
Type
solvent
Reaction Step One
Name
Quantity
4.1 g
Type
reactant
Reaction Step Two
Name
Quantity
2.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:6][CH2:5][CH:4]=[C:3]([C:7]([OH:9])=O)[CH2:2]1.CC[N:12](C(C)C)C(C)C.CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F.C[Si](N[Si](C)(C)C)(C)C.Cl>CN(C=O)C>[S:1]1[CH2:6][CH2:5][CH:4]=[C:3]([C:7]([NH2:12])=[O:9])[CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.84 g
Type
reactant
Smiles
S1CC(=CCC1)C(=O)O
Name
Quantity
3.4 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
29 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.1 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
Step Three
Name
Quantity
2.1 g
Type
reactant
Smiles
C[Si](C)(C)N[Si](C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at ambient temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic extracts were again washed with 1N aqueous HCl, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by MPLC on silica gel (
WASH
Type
WASH
Details
a gradient elution of 0-5% MeOH/DCM)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S1CC(=CCC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.